PDK1/Akt/Flt Dual Pathway Inhibitor

Acute Myelogenous Leukemia Flt3‑ITD Dual‑Pathway Inhibition

Select this dual-pathway inhibitor to overcome Flt3-driven resistance where single-target PDK1 inhibitors (GSK2334470, BX-795) and selective Akt inhibitors (MK-2206) fail. It directly inhibits PDK1 and Akt while suppressing Flt3/PIM signaling—essential for AML cells harboring Flt3-ITD, D835, or double-mutant ITD-TDK. Achieves sub-micromolar cytotoxicity (IC₅₀ 0.43–1.91 µM) in resistant backgrounds. Supplied as a yellow solid (≥98% HPLC purity, mixture of two isomers); blocks Akt phosphorylation at both Ser473 and Thr308. Ideal for dissecting PDK1-Akt-mTOR crosstalk and Flt3/PIM survival signaling without requiring two separate probes.

Molecular Formula C10H4N6O
Molecular Weight 224.183
CAS No. 331253-86-2
Cat. No. B2920207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDK1/Akt/Flt Dual Pathway Inhibitor
CAS331253-86-2
Molecular FormulaC10H4N6O
Molecular Weight224.183
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O
InChIInChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H
InChIKeyDPANHMGWPXVBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PDK1/Akt/Flt Dual Pathway Inhibitor (CAS 331253-86-2) – Baseline Identity, Mechanism, and Procurement Context


The PDK1/Akt/Flt Dual Pathway Inhibitor (CAS 331253‑86‑2; also referred to as KP372‑1 component or KP‑23172) is a cell‑permeable small molecule that directly inhibits both 3‑phosphoinositide‑dependent kinase‑1 (PDK1) and Akt activities in vitro, thereby blocking Akt phosphorylation at Ser473 and Thr308 [REFS‑1]. It additionally suppresses Flt3/PIM signaling, giving it a dual‑pathway profile that distinguishes it from single‑target PDK1 or Flt3 inhibitors [REFS‑2]. The compound is supplied as a yellow solid (≥98% purity by HPLC; mixture of two isomers) and is formulated as a mixture of 6H‑indeno[1,2‑e]tetrazolo[1,5‑b][1,2,4]triazin‑6‑one and 10H‑indeno[2,1‑e]tetrazolo[1,5‑b][1,2,4]triazin‑10‑one [REFS‑3].

PDK1/Akt/Flt Dual Pathway Inhibitor (CAS 331253‑86‑2) – Why Generic Pathway Inhibitors Cannot Substitute


Substituting the PDK1/Akt/Flt Dual Pathway Inhibitor with a generic PDK1 inhibitor (e.g., GSK2334470 or BX‑795) or a selective Akt inhibitor (e.g., MK‑2206) fails to address Flt3‑driven resistance mechanisms. In acute myelogenous leukemia (AML) cells harboring Flt3 mutations—particularly double‑mutant ITD‑TDK—single‑pathway PDK1/Akt inhibitors exhibit markedly reduced efficacy [REFS‑1]. The dual‑pathway inhibition of both PDK1/Akt and Flt3/PIM signaling is required to overcome this resistance; therefore, relying on in‑class alternatives that lack Flt3 activity will compromise experimental outcomes and lead to incomplete pathway suppression in models where Flt3 contributes to survival signaling [REFS‑2].

PDK1/Akt/Flt Dual Pathway Inhibitor (CAS 331253‑86‑2) – Quantitative Differentiation Evidence vs. Comparators


Dual PDK1/Akt + Flt3 Inhibition Overcomes Flt3‑Mutant AML Resistance

The PDK1/Akt/Flt Dual Pathway Inhibitor demonstrates effective killing of AML cells across a spectrum of Flt3 genotypes, whereas inhibitors that target only the PDK1/Akt pathway lose activity against Flt3‑mutant cells [REFS‑1]. Average IC₅₀ values are 1.05 µM for wild‑type Flt3 AML, 1.91 µM for single‑mutant ITD/D835, and 0.43 µM for double‑mutant Flt3‑ITD‑TDK cells [REFS‑2].

Acute Myelogenous Leukemia Flt3‑ITD Dual‑Pathway Inhibition

Direct Kinase Inhibition of Both PDK1 and Akt in Biochemical Assays

In vitro kinase assays confirm that the compound directly inhibits PDK1 and Akt activities in a dose‑dependent manner and blocks cellular phosphorylation of Akt at both Ser473 and Thr308 [REFS‑1]. This dual‑kinase inhibition is not observed with selective PDK1 inhibitors such as GSK2334470 (PDK1 IC₅₀ ~10 nM) or selective Akt allosteric inhibitors like MK‑2206 (Akt1/2/3 IC₅₀ 8/12/65 nM) [REFS‑2][REFS‑3].

Kinase Inhibition PDK1 Akt Ser473/Thr308 Phosphorylation

Superior Cytotoxicity in Thyroid Cancer Models vs. Generic Akt Inhibitors

In thyroid cancer cell lines, the compound (as KP372‑1) inhibits proliferation and induces apoptosis with an IC₅₀ of 30–60 nM in vitro [REFS‑1]. This is approximately 50‑fold more potent than the median IC₅₀ of the allosteric Akt inhibitor MK‑2206 (2.2 µM) in a panel of pediatric cancer cell lines [REFS‑2], though head‑to‑head comparisons in the same thyroid model are lacking.

Thyroid Cancer Apoptosis Anchorage‑Independent Growth

PDK1/Akt/Flt Dual Pathway Inhibitor (CAS 331253‑86‑2) – Prioritized Research & Industrial Use Cases


Flt3‑Mutant Acute Myelogenous Leukemia (AML) Mechanistic Studies

Employ the PDK1/Akt/Flt Dual Pathway Inhibitor to interrogate signaling crosstalk between PDK1/Akt and Flt3/PIM pathways in AML cells harboring Flt3‑ITD, D835, or double‑mutant ITD‑TDK. The compound maintains sub‑micromolar cytotoxicity (IC₅₀ 0.43–1.91 µM) in these genetic backgrounds, whereas PDK1/Akt‑only inhibitors fail [REFS‑1].

Thyroid Cancer Cell Proliferation and Apoptosis Assays

Use the compound at nanomolar concentrations (30–60 nM) to achieve robust inhibition of proliferation and induction of apoptosis in thyroid cancer cell lines [REFS‑2]. This potency advantage reduces the need for high micromolar dosing that may confound results with off‑target toxicity.

Dual Kinase Inhibition in Signaling Cascade Dissection

Leverage the compound's ability to directly inhibit both PDK1 and Akt and block Akt phosphorylation at Ser473 and Thr308 [REFS‑3]. This dual‑kinase profile is ideal for dissecting PDK1‑Akt‑mTOR axis signaling without requiring two separate chemical probes.

Overcoming Flt3‑Mediated Resistance in Pre‑Clinical AML Models

Apply the inhibitor in ex‑vivo AML colony‑forming assays (IC₅₀ <200 nM) or in vivo xenograft models to evaluate efficacy against Flt3‑mutant leukemia cells that are intrinsically resistant to single‑target PDK1 or Flt3 inhibitors [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDK1/Akt/Flt Dual Pathway Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.